2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide core with a 2-chloro substituent and a hydroxyethyl group substituted with two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a suitable benzenesulfonamide derivative is reacted with a chlorinating agent to introduce the 2-chloro substituent This is followed by the addition of a hydroxyethyl group, which can be achieved through a reaction with an appropriate epoxide or alcohol under basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the thiophene rings, which may reduce its biological activity.
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the chlorine substituent, which may affect its reactivity and interactions with biological targets.
2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzenesulfonamide core or thiophene rings.
Uniqueness
The presence of both the 2-chloro substituent and the hydroxyethyl group with thiophene rings makes this compound unique
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c17-12-5-1-2-6-13(12)24(20,21)18-11-16(19,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,18-19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHPDQWEWXKXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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